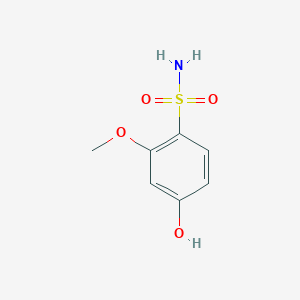
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H13BrFN . It is a cyclopropyl derivative that contains both bromine and fluorine atoms on a benzyl group, making it a unique and potentially useful compound in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The starting material, benzyl cyclopropylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions of the benzyl ring, respectively.
Cyclopropylation: The benzyl group is then attached to a cyclopropylmethanamine moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry:
Mecanismo De Acción
The mechanism of action of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanamine
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanamine
- (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)ethanamine
Comparison:
- (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine is unique due to the specific combination of bromine and fluorine atoms on the benzyl group, which can influence its reactivity and biological activity.
- Other similar compounds may have different halogen atoms or different positions of substitution, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5H,1-2,6-7,14H2 |
Clave InChI |
DEDCAQPGXVUVBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=CC(=C2)Br)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




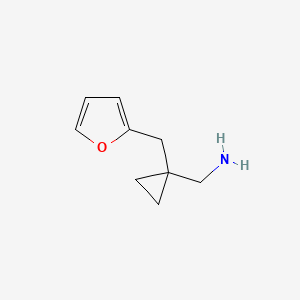

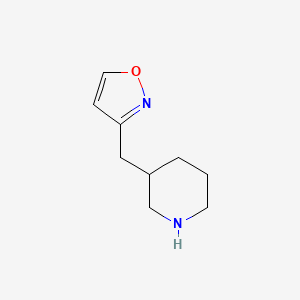
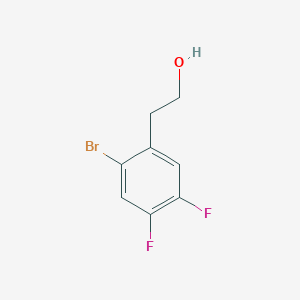

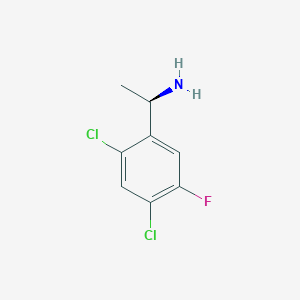

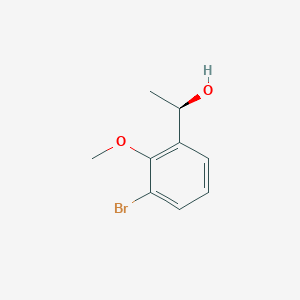
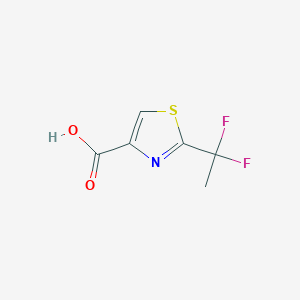

![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
